molecular formula C10H10N2O2S2 B3128864 4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole CAS No. 338979-00-3

4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole

Cat. No.: B3128864
CAS No.: 338979-00-3
M. Wt: 254.3 g/mol
InChI Key: FYUSBXYWOZGXAP-UHFFFAOYSA-N
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Description

4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of hydrogen peroxide and acetic acid as oxidizing agents, with microwave activation to enhance the reaction efficiency . The reaction is carried out at a temperature of 55°C, and the product is purified using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and acetic acid are commonly used for oxidation reactions.

    Nucleophiles: Various nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • 4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide

Uniqueness

4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-5-(4-methylphenyl)sulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-7-3-5-9(6-4-7)16(13,14)10-8(2)11-12-15-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUSBXYWOZGXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole
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